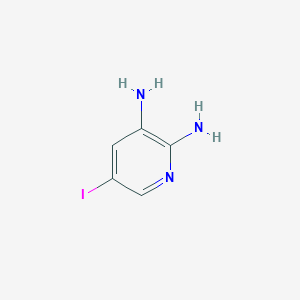
5-Iodopyridine-2,3-diamine
Vue d'ensemble
Description
5-Iodopyridine-2,3-diamine is a compound that belongs to the class of pyridine derivatives. It is a colorless alkaline solution containing silver and fluoride, which forms a complex with ammonia .
Synthesis Analysis
The synthesis of 5-Iodopyridine-2,3-diamine involves oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produces these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular weight of 5-Iodopyridine-2,3-diamine is 235.03 g/mol . The InChI code is 1S/C5H6IN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) and the InChI key is AFRXFIAZWJFIBL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Iodopyridine-2,3-diamine is a solid substance . It has a melting point of 109 - 111 . The compound is stable under normal conditions but should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Imidazopyridine Derivatives
5-Iodopyridine-2,3-diamine serves as a key precursor in the synthesis of imidazopyridine derivatives. These compounds have a structural resemblance to purines, which are crucial for numerous disease conditions. They have been explored for their therapeutic significance, particularly as GABA A receptor positive allosteric modulators .
Development of Proton Pump Inhibitors
Research indicates that imidazopyridine derivatives, synthesized using 5-Iodopyridine-2,3-diamine, can act as effective proton pump inhibitors. These are used to treat conditions like gastroesophageal reflux disease (GERD) by reducing stomach acid production .
Aromatase Inhibitors for Cancer Treatment
The compound is also involved in the creation of aromatase inhibitors. These inhibitors are significant in the treatment of hormone-sensitive breast cancer by preventing the conversion of androgens into estrogens .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Imidazopyridine derivatives, for which 5-Iodopyridine-2,3-diamine is a starting material, have been found to possess NSAID properties. These drugs are commonly used to alleviate pain, reduce inflammation, and lower fever .
Anticancer Agents
The biochemical and biophysical properties of imidazopyridines suggest their potential as anticancer agents. They can influence cellular pathways necessary for the functioning of cancerous cells, offering a new avenue for cancer therapy .
Immune System Modulation
Some derivatives of 5-Iodopyridine-2,3-diamine have been studied for their role in modulating components of the immune system. This could lead to new treatments for autoimmune diseases and inflammatory conditions .
Carbohydrate Metabolism Enzyme Inhibitors
Research has also explored the use of imidazopyridine derivatives as inhibitors of enzymes involved in carbohydrate metabolism. This could be beneficial in managing diseases like diabetes .
Synthesis Methods
Lastly, 5-Iodopyridine-2,3-diamine is crucial in developing new preparative methods for the synthesis of imidazopyridines. Various catalysts and synthetic approaches involving this compound have been described, expanding the toolkit for medicinal chemists .
Safety and Hazards
Propriétés
IUPAC Name |
5-iodopyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRXFIAZWJFIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619366 | |
| Record name | 5-Iodopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodopyridine-2,3-diamine | |
CAS RN |
426463-01-6 | |
| Record name | 5-Iodopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














